molecular formula C10H17N3 B13318510 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine CAS No. 4875-38-1

4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13318510
CAS No.: 4875-38-1
M. Wt: 179.26 g/mol
InChI Key: KTKYCUSNPAYVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring an imidazole ring fused to a pyridine ring at the [4,5-c] position.

Properties

CAS No.

4875-38-1

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-tert-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H17N3/c1-10(2,3)9-8-7(4-5-11-9)12-6-13-8/h6,9,11H,4-5H2,1-3H3,(H,12,13)

InChI Key

KTKYCUSNPAYVFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C2=C(CCN1)NC=N2

Origin of Product

United States

Preparation Methods

Tandem Reaction in H2O-IPA Medium (Reductive Cyclization Route)

A highly efficient and clean method involves a tandem reaction starting from 2-chloro-3-nitropyridine derivatives in a water-isopropanol (H2O-IPA) medium, followed by reductive cyclization and aldehyde condensation to form the imidazo fused ring.

Procedure:

Step Reagents & Conditions Description
1 2-chloro-3-nitropyridine (1 equiv), primary amine (1 equiv), H2O-IPA (1:1), 80 °C, 2 h Formation of intermediate via nucleophilic substitution
2 Zn (1 equiv), conc. HCl (0.5 equiv), 80 °C, 45 min Reduction of nitro group to diamine intermediate
3 Substituted aldehyde (1 equiv), 85 °C, 10 h Cyclization via condensation forming imidazo[4,5-c]pyridine scaffold
4 Workup: Extraction with ethyl acetate, drying, evaporation, silica gel chromatography Purification of final product

This method yields 3-(alkyl/aralkyl)-2-aryl/heteroaryl imidazo[4,5-b]pyridine derivatives in excellent yields and can be adapted to introduce tert-butyl groups by using tert-butyl-substituted aldehydes or amines.

Metal-Catalyzed Cyclization Approaches

Pd- or Cu-catalyzed amidation and cyclization reactions of 2-halo-3-acylaminopyridines with amines represent another major synthetic route. These methods involve:

  • Pd or Cu catalysis to promote C-N bond formation
  • Use of ligands to improve regioselectivity and yield
  • Often require elevated temperatures and inert atmosphere

These methods are well-documented for imidazo[4,5-b]pyridines and can be tailored for the [4,5-c] isomer by appropriate choice of substrates.

Specific Considerations for 4-tert-butyl Substitution

The tert-butyl group at the 4-position can be introduced by:

  • Using 4-tert-butyl substituted pyridine precursors in the initial step
  • Employing tert-butyl-containing aldehydes or amines in the condensation step
  • Post-synthetic alkylation of the imidazo[4,5-c]pyridine core under controlled conditions

The bulky tert-butyl group may influence reaction rates and yields due to steric hindrance, so reaction conditions often require optimization, such as longer reaction times or higher temperatures.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Tandem Reductive Cyclization 2-chloro-3-nitropyridine, primary amine, aldehyde Zn, conc. HCl, H2O-IPA 80–85 °C, 10 h High yield, clean, one-pot Requires nitro precursor
Pd/Cu-Catalyzed Amidation 2-halo-3-acylaminopyridine, amine Pd or Cu catalyst, ligands Elevated temp, inert atmosphere Regioselective, versatile Catalyst cost, sensitivity
Ritter-Type Reaction Benzylic alcohol, nitrile Bi(OTf)3, p-TsOH·H2O 150 °C, sealed tube Mild, broad scope Less reported for this scaffold
Post-Synthetic Alkylation Imidazo[4,5-c]pyridine core tert-butyl alkylating agent Varies Late-stage modification Steric hindrance

Analytical Data and Characterization

Typical characterization for the synthesized 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine includes:

Reported molecular weight for related tert-butyl derivatives is approximately 193.29 g/mol, consistent with the molecular formula C11H19N3.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce tetrahydro derivatives.

Scientific Research Applications

The applications of 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine are not explicitly detailed in the provided search results. However, the search results do provide information regarding the properties, synthesis, and potential uses of related compounds, which can help infer potential applications of 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.

Core Structural Information

  • CAS Registry Numbers:
    • 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has the CAS number 4875-38-1 .
  • Molecular Formula: C10H17N3
  • Molecular Weight: 179.26

Related Compounds and Their Applications

  • 4-(4-tert-Butylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid:
    • This complex organic compound is known for its unique structural features. It has potential applications in various scientific fields.
    • The compound features an imidazo[4,5-c]pyridine core fused with a carboxylic acid group and a tert-butylphenyl substituent. The combination of these functional groups gives the compound distinct chemical properties, making it of interest in synthetic chemistry and pharmaceutical research.
    • It can undergo oxidation, reduction, and substitution reactions. It can be oxidized to form derivatives such as esters or amides, reduced to form alcohols, or have its tert-butylphenyl group substituted with other functional groups under appropriate conditions.
    • The mechanism of action involves interaction with molecular targets and pathways within biological systems and may exert effects by binding to specific receptors or enzymes, thereby modulating their activity.
  • tert-butyl 2-iodo-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxylate:
    • This is another related compound with potential uses as a building block in chemical synthesis .
    • It has a molecular formula of C11H16IN3O2 and a molecular weight of 349.17 .
  • tert-Butyl 3h,4h,5h,6h,7h-imidazo[4,5-c]pyridine-5-carboxylate:
    • This compound is listed as a Combi-Blocks product .

Potential Applications (Inferred):

Based on the information available regarding related compounds, 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine may have applications in:

  • Pharmaceutical Research: As a building block for synthesizing more complex molecules with potential biological activity.
  • Synthetic Chemistry: As an intermediate in multi-step organic reactions, particularly in creating compounds with fused pyridine rings.
  • Material Science: As a component in developing new materials, although this is a more speculative application based on the general uses of organic compounds .

Mechanism of Action

The mechanism of action of 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Core Scaffold Variations

Imidazo[4,5-c]pyridine derivatives are compared with other imidazopyridine isomers (Table 1):

Compound Class Core Structure Key Features Clinical Development Status
Imidazo[1,2-a]pyridine Fused at [1,2-a] Widely used in clinical drugs (e.g., zolpidem, alpidem) Multiple approved drugs
Imidazo[4,5-b]pyridine Fused at [4,5-b] Similar activity to [4,5-c] but lower BTK inhibition potency Preclinical/exploratory
Imidazo[4,5-c]pyridine Fused at [4,5-c] Enhanced BTK inhibition; tolerates diverse C6 substituents Preclinical optimization

Key Insights :

  • Imidazo[4,5-c]pyridine exhibits superior Bruton’s tyrosine kinase (BTK) inhibition compared to imidazo[4,5-b]pyridine, attributed to optimal positioning of substituents for target engagement .
  • Despite comparable bioactivity to imidazo[1,2-a]pyridines, the [4,5-c] scaffold remains underexplored clinically, partly due to insufficient structure-activity relationship (SAR) studies .

Substituent Effects on Pharmacological Properties

The tert-butyl group at the 4-position distinguishes 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine from analogs with alternative substituents (Table 2):

Compound (Substituent) Molecular Weight logP (Predicted) Key Biological Activity Reference
4-tert-butyl derivative 193.29 g/mol ~2.5 Kinase inhibition (BTK, Syk)
4-(4-fluorophenyl) derivative 273.29 g/mol ~3.1 Hemozoin formation inhibition
4-(2-methoxyphenyl) derivative 273.29 g/mol ~2.8 Anticancer (kinase modulation)
4-(3-benzyloxyphenyl) derivative 349.39 g/mol ~4.0 Undisclosed (structural studies)

Key Insights :

  • Lipophilicity: The tert-butyl group confers moderate lipophilicity (logP ~2.5), balancing solubility and membrane permeability.
  • Bioactivity : Fluorophenyl and methoxyphenyl derivatives demonstrate targeted antiparasitic and anticancer effects, while the tert-butyl variant is prioritized for kinase inhibition due to steric complementarity with BTK’s hydrophobic pocket .

Physicochemical and Pharmacokinetic Comparison

Key Physicochemical Parameters

Critical parameters influencing drug-likeness (Table 3):

Parameter 4-tert-butyl derivative Imidazo[1,2-a]pyridine (Zolpidem) Imidazo[4,5-b]pyridine (Example)
Molecular Weight 193.29 g/mol 307.39 g/mol 296.14 g/mol
Rotatable Bonds 1 6 3
logBB (BBB Penetration) ~0.2 (Moderate) 0.9 (High) -0.1 (Low)
Acute Toxicity (LC50) >0.5 mM (Low) 0.3 mM (Moderate) <0.5 mM (High)

Key Insights :

  • Moderate BBB penetration (logBB ~0.2) positions it for peripheral or CNS-adjacent applications, unlike imidazo[1,2-a]pyridines like zolpidem, which readily cross the BBB .

Metabolic Stability and Toxicity

  • Metabolism : The tert-butyl group may slow hepatic oxidation compared to methyl or ethyl substituents, reducing first-pass metabolism .
  • Toxicity : Acute toxicity (LC50 >0.5 mM) is lower than imidazo[4,5-b]pyridine analogs, aligning with its development as a safer kinase inhibitor candidate .

Biological Activity

4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a synthetic compound notable for its unique structural characteristics and potential biological activities. This compound features an imidazo[4,5-c]pyridine core that may interact with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

Structural Characteristics

The compound has a molecular formula of C17H21N3O2 and a molecular weight of approximately 299.37 g/mol. Its structure includes a tert-butyl group that enhances hydrophobic properties, potentially influencing its interactions within biological systems. The presence of a carboxylic acid functional group allows for various chemical transformations that may modify its biological activity.

Property Value
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
Core StructureImidazo[4,5-c]pyridine
Functional GroupsCarboxylic acid

The mechanism of action for 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets within biological systems. It may modulate the activity of various enzymes or bind to specific receptors, influencing cellular pathways. Research has indicated that compounds within the imidazo[4,5-c]pyridine class exhibit diverse biological activities including anti-cancer and anti-inflammatory effects.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of imidazo[4,5-c]pyridine derivatives on various cancer cell lines. For instance:

  • Compound 14 exhibited strong activity against colon carcinoma with an IC50 of 0.4 μM.
  • Other derivatives showed varying degrees of activity against different cancer types including glioblastoma and lung carcinoma.
Compound Cell Line IC50 (μM)
14Colon Carcinoma0.4
10Acute Lymphoblastic Leukemia11.9
16Non-Hodgkin Lymphoma12.1

Antibacterial Activity

While many compounds in this class have shown limited antibacterial activity, some derivatives have demonstrated moderate effects against specific bacterial strains:

  • Compound 14 showed a minimum inhibitory concentration (MIC) of 32 μM against E. coli.

Case Studies

  • Study on Anticancer Properties : A comprehensive study evaluated several imidazo[4,5-c]pyridine derivatives for their antiproliferative effects across multiple cancer cell lines. It was found that substitutions on the pyridine ring significantly influenced their potency.
  • Antimicrobial Evaluation : Another study assessed the antibacterial properties of various derivatives against E. coli and other pathogens, highlighting the need for further modification to enhance efficacy.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves cyclization of 2-aminopyridine derivatives with aldehydes/ketones under acidic or basic conditions. For example, tert-butyl group introduction may require alkylation steps using tert-butyl halides. Optimization includes:

  • Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitor progress via TLC and HPLC .

Q. How can the three-dimensional conformation and structural integrity of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Resolves spatial arrangement of the bicyclic core and tert-butyl substituent. Suitable for single crystals grown via slow evaporation in dichloromethane/hexane .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl δ ~1.3 ppm) and confirms ring saturation. 2D NMR (COSY, NOESY) validates through-space interactions .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

  • Methodological Answer :

  • In Vitro Screening : Use cell-based assays (e.g., MTT for cytotoxicity) at 10–100 µM concentrations.
  • Enzyme Inhibition : Test against kinases or proteases (e.g., ACE for hypertension targets) via fluorogenic substrates .
  • Dose-Response Curves : Generate IC₅₀ values using nonlinear regression (GraphPad Prism) to quantify potency .

Q. Which functional groups dominate its chemical reactivity, and how can they be modified?

  • Methodological Answer :

  • Imidazole NH Groups : Participate in nucleophilic substitutions (e.g., alkylation with iodomethane in DMF).
  • Pyridine Ring : Electrophilic aromatic substitution at electron-rich positions (e.g., nitration at C2/C4).
  • tert-Butyl Group : Steric hindrance limits reactivity but enhances lipophilicity. Replace with isosteres (e.g., cyclopentyl) via dealkylation/SN1 mechanisms .

Advanced Research Questions

Q. How does the compound’s reactivity change under varying pH or solvent conditions?

  • Methodological Answer :

  • Acidic Conditions (pH < 3) : Protonation of imidazole nitrogen increases electrophilicity, enabling coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).
  • Basic Conditions (pH > 10) : Deprotonation enhances nucleophilic attacks (e.g., acylations with acid chlorides).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

  • Methodological Answer :

  • Comparative SAR Studies : Systematically vary substituents (e.g., tert-butyl vs. methyl) and test against identical assays. For example, tert-butyl analogs may show 10-fold higher kinase inhibition due to hydrophobic pocket interactions .
  • Purity Validation : Use HPLC-MS to rule out impurities (>99% purity required). Contradictions often arise from residual solvents or byproducts .
  • Computational Modeling : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and explain variance in IC₅₀ values .

Q. What advanced techniques are used to study its interactions with biomolecular targets (e.g., proteins, DNA)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) in real-time using immobilized protein targets.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Cryo-EM : Resolves compound-protein complexes at near-atomic resolution for mechanistic insights .

Q. How does this compound compare to structurally similar imidazo[4,5-c]pyridines in terms of reactivity and bioactivity?

  • Methodological Answer :

  • Reactivity Comparison :
Substituent Reactivity Trend Key Reaction
tert-ButylLow electrophilicity, high steric hindranceSN1 substitutions <5% yield
MethylModerate reactivityElectrophilic nitration at 70% yield
TrifluoromethylHigh electrophilicitySuzuki coupling at 85% yield .
  • Bioactivity Comparison :
  • tert-Butyl Analog : 5-fold higher ACE inhibition vs. methyl due to enhanced hydrophobic interactions .
  • Fluorophenyl Derivative : Improved blood-brain barrier penetration (logP = 2.1 vs. 1.8 for tert-butyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.